Markedly Lower Reactivity in SNAr Reactions Enables Controlled Synthesis Compared to DNCB
1,3-Dichloro-2,4-dinitrobenzene exhibits a drastically lower rate of chlorine-isotopic exchange, a direct measure of its SNAr reactivity, compared to the widely used monochloro analog, 1-chloro-2,4-dinitrobenzene (DNCB) [1].
| Evidence Dimension | Relative rate constant for chlorine-isotopic exchange with Li36Cl |
|---|---|
| Target Compound Data | 0.019 |
| Comparator Or Baseline | 1-chloro-2,4-dinitrobenzene (DNCB) = 1.00 |
| Quantified Difference | The target compound is approximately 52 times less reactive than DNCB. |
| Conditions | Anhydrous acetone solution at 298 K |
Why This Matters
This 52-fold difference in reactivity is a critical control parameter for chemists, allowing for the use of more aggressive nucleophiles or higher temperatures while minimizing unwanted side reactions, a feat not achievable with the more reactive DNCB [1].
- [1] Gore, P. H., Hammond, S. D., & Morris, D. F. C. (1973). A kinetic study of chlorine-isotopic exchange between lithium chloride and di- and tri-nitro-derivatives of m- and p-dichlorobenzenes. Journal of the Chemical Society, Perkin Transactions 2, 1883-1887. View Source
